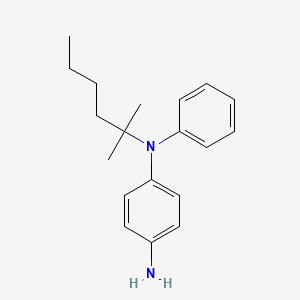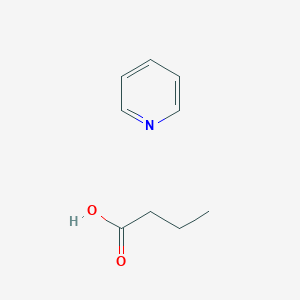
Butanoic acid--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid–pyridine (1/1) is a compound formed by the combination of butanoic acid and pyridine in a 1:1 molar ratio. Butanoic acid, also known as butyric acid, is a carboxylic acid with the chemical formula C₄H₈O₂. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butanoic acid–pyridine (1/1) typically involves the reaction of butanoic acid with pyridine. This can be achieved through a simple acid-base reaction where butanoic acid acts as the acid and pyridine acts as the base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under mild conditions. The reaction can be represented as follows:
C4H8O2+C5H5N→C4H7O2C5H5N
Industrial Production Methods
In an industrial setting, the production of butanoic acid–pyridine (1/1) can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The butanoic acid component can be oxidized to form butanoic acid derivatives.
Reduction: The pyridine component can be reduced to form piperidine.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products Formed
Oxidation: Butanoic acid derivatives such as butanone and butanal.
Reduction: Piperidine and other reduced pyridine derivatives.
Substitution: Various substituted butanoic acid and pyridine derivatives.
Scientific Research Applications
Butanoic acid–pyridine (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of butanoic acid–pyridine (1/1) involves the interaction of its components with various molecular targets and pathways. Butanoic acid can act as a ligand for G-protein coupled receptors (GPCRs) and influence cellular signaling pathways. Pyridine can interact with enzymes and other proteins, modulating their activity and function. The combined effects of these interactions contribute to the compound’s overall biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–pyridine (1/1): Similar in structure but with a shorter carbon chain in the acid component.
Propanoic acid–pyridine (1/1): Similar in structure but with a three-carbon chain in the acid component.
Hexanoic acid–pyridine (1/1): Similar in structure but with a six-carbon chain in the acid component.
Uniqueness
Butanoic acid–pyridine (1/1) is unique due to its specific combination of butanoic acid and pyridine, which imparts distinct chemical and biological properties. The four-carbon chain of butanoic acid provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of pyridine enhances its reactivity and potential for forming diverse derivatives.
Properties
CAS No. |
63012-16-8 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
butanoic acid;pyridine |
InChI |
InChI=1S/C5H5N.C4H8O2/c1-2-4-6-5-3-1;1-2-3-4(5)6/h1-5H;2-3H2,1H3,(H,5,6) |
InChI Key |
FHFJFSSWKDKHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



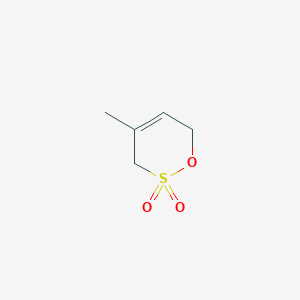


![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
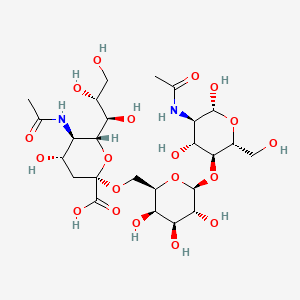
![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
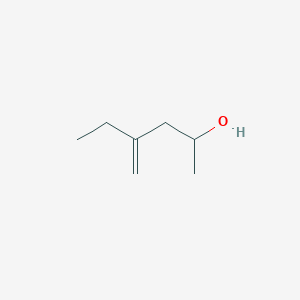
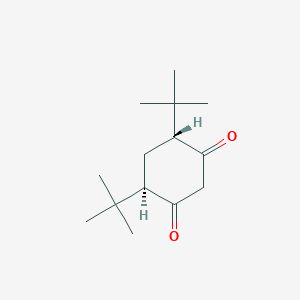
![5-Bromo-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B14507033.png)
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
